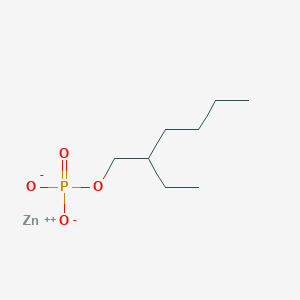
phosphoric acid, 2-ethylhexyl ester, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2-ethylhexyl ester, zinc salt is a chemical compound with the molecular formula C8H21O5PZn. It is commonly used in various industrial applications due to its unique properties. This compound is known for its role as a stabilizer and plasticizer in the production of polymers and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, 2-ethylhexyl ester, zinc salt can be synthesized through the esterification of phosphoric acid with 2-ethylhexanol, followed by the reaction with zinc oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Esterification: Phosphoric acid reacts with 2-ethylhexanol to form phosphoric acid, 2-ethylhexyl ester.
Salt Formation: The ester is then reacted with zinc oxide to form the zinc salt of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2-ethylhexyl ester, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group can be replaced by other functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: New esters or other substituted products.
Hydrolysis: Phosphoric acid and 2-ethylhexanol.
Applications De Recherche Scientifique
Phosphoric acid, 2-ethylhexyl ester, zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a component in drug formulations.
Industry: Utilized as a stabilizer and plasticizer in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2-ethylhexyl ester, zinc salt involves its interaction with various molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The ester group allows for specific binding and reactivity with target molecules, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Phosphoric acid, 2-ethylhexyl ester, zinc salt can be compared with other similar compounds, such as:
Phosphoric acid, 2-ethylhexyl ester: Lacks the zinc ion, resulting in different properties and applications.
Phosphoric acid, 2-ethylhexyl ester, sodium salt: Contains sodium instead of zinc, leading to variations in stability and reactivity.
Bis(2-ethylhexyl) phosphate: A related ester with different chemical and physical properties.
This compound is unique due to the presence of the zinc ion, which imparts specific properties and enhances its stability and reactivity in various applications.
Propriétés
Numéro CAS |
52108-54-0 |
|---|---|
Formule moléculaire |
C8H17O4PZn |
Poids moléculaire |
273.6 g/mol |
Nom IUPAC |
zinc;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.Zn/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+2/p-2 |
Clé InChI |
JQBWIGPYQPOAJZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


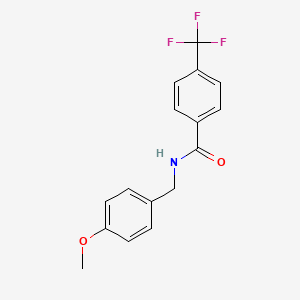
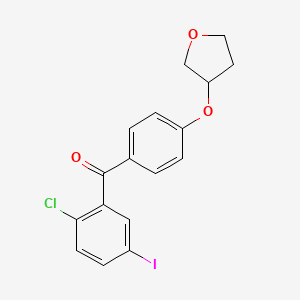

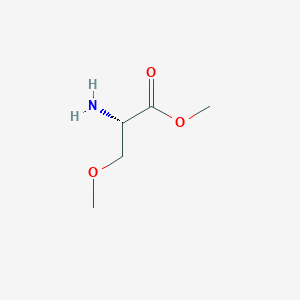
![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
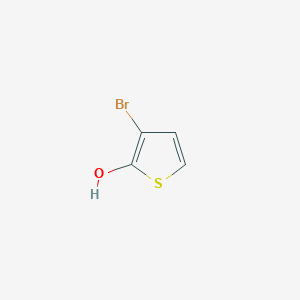
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
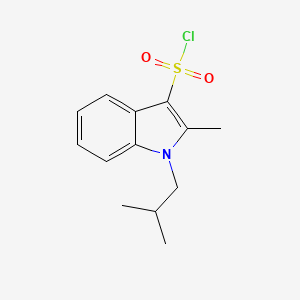
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
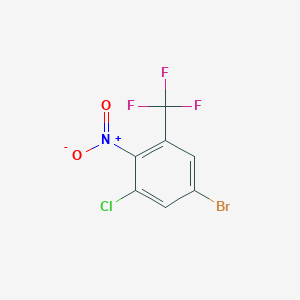

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B12825972.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
